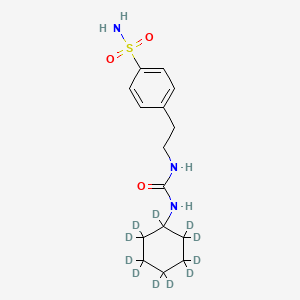

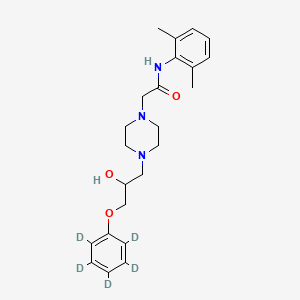

(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

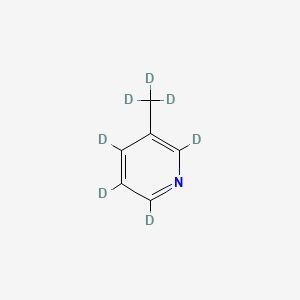

Toremifene-d6 is a deuterium-labeled version of Toremifene . Toremifene, also known as Z-Toremifene, is a second-generation selective estrogen-receptor modulator (SERM) that is being developed for the prevention of osteoporosis .

Synthesis Analysis

Toremifene-d6 is intended for use as an internal standard for the quantification of toremifene by GC- or LC-MS . The synthesis of Toremifene-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the drug molecule, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of Toremifene-d6 is C26H22ClD6NO . The formal name is 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-di(methyl-d3)-ethanamine . The InChi Code is InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-/i1D3,2D3 .Chemical Reactions Analysis

As a deuterium-labeled compound, Toremifene-d6 is primarily used as an internal standard for the quantification of toremifene by GC- or LC-MS . The deuteration of the drug molecule can potentially affect its pharmacokinetic and metabolic profiles .Physical And Chemical Properties Analysis

Toremifene-d6 is a solid at room temperature . It is soluble in chloroform . The molecular weight of Toremifene-d6 is 412.0 .Aplicaciones Científicas De Investigación

Metabolic Pathways and Enzyme Involvement

(E)-4-Hydroxy Toremifene-d6, a metabolite of Toremifene, is extensively metabolized by cytochrome P450 dependent hepatic mixed function oxidase in humans. This process results in various metabolites, including N-demethyl-toremifene, 4-hydroxy-toremifene, and deamino-hydroxy-toremifene. The metabolism of Toremifene is strongly correlated with activities supported by the CYP3A4 isoform (Berthou et al., 1994).

Pharmacological Effects and Antitumor Action

Toremifene and its metabolites, including 4-hydroxytoremifene, display hormonal effects resembling those of unchanged Toremifene. N-Demethyltoremifene binds to estrogen receptors and inhibits the growth of breast cancer cells. The efficacy of 4-hydroxytoremifene against cancers is weak, except at high doses, indicating its specific pharmacological properties (Kangas, 2004).

Binding Affinities and In Vitro Studies

Studies on the binding affinities of Toremifene and its metabolites, including 4-hydroxytoremifene, for estrogen receptors in rat uterine cytosol, show that both Toremifene and its 4-hydroxy metabolite have similar binding affinities to estradiol (Simberg et al., 1990).

Comparative Metabolic Studies

Toremifene's metabolism to its metabolites, including 4-hydroxy-toremifene, has been compared to that of Tamoxifen in human liver microsomes. The formation of 4-hydroxy-N-desmethyl-toremifene is catalyzed both by CYP2C9 and CYP2D6, showing the role of different cytochrome P450 isoforms in Toremifene's metabolism (Watanabe et al., 2015).

Antioxidant Properties

The antioxidative properties of Toremifene and its metabolites, including 4-hydroxytoremifene, have been studied. These compounds have been found to inhibit chain reactions of lipid peroxidation and act as scavengers of free radicals, indicating their potential role in oxidative stress-related conditions (Ahotupa et al., 1997).

Sulfation and Pharmacogenomics

The sulfation of 4-hydroxy Toremifene and its individual variability have been investigated, showing a significant association with SULT1A1 genotypes and copy number. This study highlights the role of sulfation in Toremifene's pharmacogenomics and response to therapy in breast and prostate cancer (Edavana et al., 2012).

Mass Spectrometry and Metabolite Characterization

The metabolism of Toremifene has been characterized using mass spectrometry, including the detection of metabolites such as 4-hydroxy-toremifene. This approach aids in understanding the drug's metabolic pathways and implications for anti-doping analyses (Mazzarino et al., 2008).

Safety And Hazards

Direcciones Futuras

Toremifene-d6, as a deuterium-labeled version of Toremifene, continues to be a valuable tool in research, particularly in the development of treatments for conditions like osteoporosis and certain types of cancer . Its use as an internal standard for the quantification of toremifene by GC- or LC-MS makes it a crucial component in drug development and pharmacokinetic studies .

Propiedades

Número CAS |

1795153-59-1 |

|---|---|

Nombre del producto |

(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer) |

Fórmula molecular |

C26H28ClNO2 |

Peso molecular |

428.002 |

Nombre IUPAC |

4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |

Clave InChI |

OIUCUUXSMIJSEB-GRFQKSJKSA-N |

SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |

Sinónimos |

(E)-4-[4-Chloro-1-[4-[2-[(dimethyl-d6)amino]ethoxy]phenyl]-2-phenyl-1-butenyl]phenol; (E)-4-Hydroxytoremifene-d6; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)

![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)